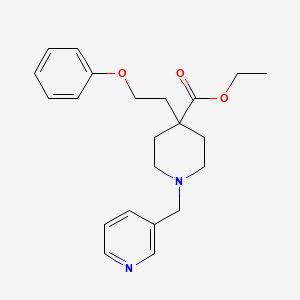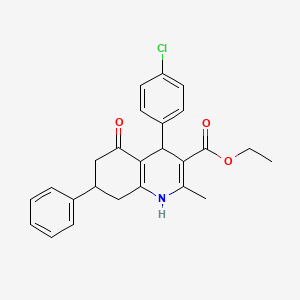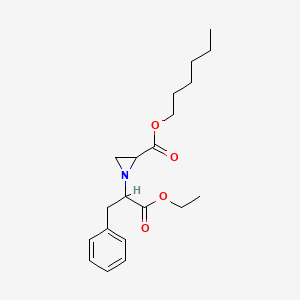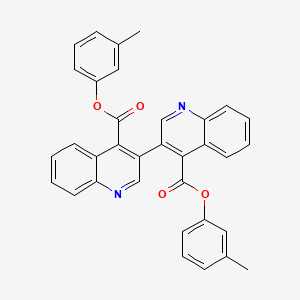
ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPC belongs to the class of piperidinecarboxylate compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate acts as a dopamine D2 receptor agonist, which means that it binds to and activates this receptor. This activation leads to the release of dopamine, a neurotransmitter that plays a key role in regulating various physiological processes.
Biochemical and Physiological Effects:
ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. One of the main effects of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its ability to increase dopamine release in the brain. This increase in dopamine release has been linked to improved motor function and cognitive performance. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its high affinity and selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. One area of research is the development of more potent and selective dopamine D2 receptor agonists based on the structure of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. Another area of research is the exploration of the potential therapeutic applications of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate in various neurological and psychiatric disorders. Finally, future research may focus on the development of new synthetic routes for ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate that improve yield and purity.
Conclusion:
In conclusion, ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is a valuable tool for studying the dopamine D2 receptor and its role in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of neurological and psychiatric disorders. While there are limitations to its use, ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate remains an important compound for scientific research and may lead to the development of new therapeutic agents in the future.
合成法
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanol with 2-bromoethyl phenyl ether to form 3-(2-phenoxyethyl)pyridine. The second step involves the reaction of 3-(2-phenoxyethyl)pyridine with ethyl 4-piperidinecarboxylate to form ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been optimized to produce high yields and purity.
科学的研究の応用
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is its use as a ligand for the dopamine D2 receptor. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate has also been studied for its potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
特性
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-21(25)22(12-16-27-20-8-4-3-5-9-20)10-14-24(15-11-22)18-19-7-6-13-23-17-19/h3-9,13,17H,2,10-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNRPCURYVIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CN=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)

![2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)

![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)

![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)
